molecular formula C11H10FeO2-6 B1248400 Ferrocene monocarboxylic acid

Ferrocene monocarboxylic acid

Cat. No.: B1248400
M. Wt: 230.04 g/mol
InChI Key: ZJYYFGVNIWNYII-UHFFFAOYSA-N
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Description

Ferrocene monocarboxylic acid is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, which consists of a ferrocene core with a carboxylic acid functional group. This compound is known for its excellent redox properties and is widely used in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Ferrocene monocarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The acidity of ferrocene carboxylic acid increases significantly upon oxidation to the ferrocenium cation . Common reagents used in these reactions include thionyl chloride, which produces the carboxylic acid anhydride, and other oxidizing agents . Major products formed from these reactions include ferrocenium salts and various substituted ferrocene derivatives.

Mechanism of Action

The precise mechanism of action of ferrocene carboxylic acid is not fully elucidated. it is believed that the carboxy ligand binds to the ferrocene molecules, forming a stable complex. This complex engages with other molecules, including proteins, to facilitate various reactions . In electrocatalytic applications, ferrocene carboxylic acid promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .

Properties

Molecular Formula

C11H10FeO2-6

Molecular Weight

230.04 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron

InChI

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1;

InChI Key

ZJYYFGVNIWNYII-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]

Synonyms

ferrocene carboxylic acid
ferrocenecarboxylic acid
ferrocenecarboxylic acid, 59Fe-labeled
ferrocenemonocarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
Reactant of Route 6
Ferrocene monocarboxylic acid

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